1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE
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Overview
Description
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE is a complex organic compound that features both benzimidazole and chromene moieties. These structures are known for their significant biological and chemical properties, making this compound a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE typically involves multi-step reactions. One common method includes the condensation of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene with 4-aminoacetophenone under reflux conditions in ethanol . The reaction is monitored using thin-layer chromatography (TLC) and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Solvent recovery systems and waste management protocols are also implemented to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials and dyes.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: It interacts with enzymes and receptors, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-{[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]amino}phenyl)methanone
- 1-(4-{[3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]amino}phenyl)propanone
Uniqueness
1-(4-{[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]AMINO}PHENYL)ETHAN-1-ONE is unique due to its specific combination of benzimidazole and chromene structures, which confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C24H17N3O2 |
---|---|
Molecular Weight |
379.4g/mol |
IUPAC Name |
1-[4-[[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]phenyl]ethanone |
InChI |
InChI=1S/C24H17N3O2/c1-15(28)16-10-12-18(13-11-16)25-24-19(14-17-6-2-5-9-22(17)29-24)23-26-20-7-3-4-8-21(20)27-23/h2-14H,1H3,(H,26,27) |
InChI Key |
YGNGGFUKXFISLL-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
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